B1578553 Nigrocin-1-OR3

Nigrocin-1-OR3

Cat. No.: B1578553
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrocin-1-OR3 is a synthetic cationic antimicrobial peptide (AMP) consisting of 21 amino acids (GLISGLLGVGKMLVCGLSGLC) with a documented purity of >97% . It is sourced from the skin of odorous frogs (Odorrana rotodora) and exhibits a broad spectrum of antimicrobial activity, making it a valuable tool for researching innate immunity and novel anti-infective agents . Studies on related nigrocin peptides indicate they primarily function by adopting an amphipathic alpha-helical structure that disrupts microbial membrane integrity, leading to cell death . In vitro assays demonstrate that this compound is active against a range of microorganisms, including E. coli , S. aureus , and C. albicans , with MIC values between 10.2 and 20.4 µM . Research into similar peptides suggests that the C-terminal "Rana box" motif, a disulfide-bridged structure, may be crucial for maintaining antimicrobial potency and stabilizing the peptide's secondary structure . This peptide is provided as a lyophilized powder and should be stored at or below -20°C. All products are For Research Use Only and are not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLISGLLGVGKMLVCGLSGLC

Origin of Product

United States

Origin, Isolation, and Primary Structural Characterization of Nigrocin 1 Or3

Identification from Odorrana Species

Nigrocin-1-OR3 has been identified from the skin secretions of the frog species Odorrana rotodora. novoprolabs.com The genus Odorrana, commonly known as odorous frogs, is a rich source of diverse antimicrobial peptides. A closely related peptide, Nigrocin-1-OA1, has been isolated from the skin of Odorrana andersonii, also referred to as the Anderson's odorous frog. novoprolabs.com This species is found in regions of northeastern India, Myanmar, southwestern China, northern Thailand, Laos, and Vietnam. fao.org The skin secretions of these frogs contain a complex mixture of bioactive substances, including a significant number of antimicrobial peptides like the nigrocins. mdpi.com Another nigrocin peptide, designated QUB-1973, has also been identified from the defensive skin secretions of Odorrana andersonii. qub.ac.uk The presence of these peptides across different Odorrana species highlights their evolutionary importance for the survival of these frogs. mdpi.com

Methodologies for Peptide Isolation and Purification from Skin Secretions

The isolation and purification of nigrocin peptides from amphibian skin secretions involve a multi-step process designed to separate the desired peptide from a complex mixture of other proteins and small molecules.

A common initial step is the induction of skin secretions through a mild stress stimulus, which does not harm the frog. The collected secretions are then typically lyophilized (freeze-dried) to preserve the peptide content. novoprolabs.com

The purification process generally employs chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a key method used to separate peptides based on their hydrophobicity. qub.ac.uk The lyophilized crude secretion is reconstituted in an appropriate solvent and subjected to RP-HPLC. The different components of the secretion are eluted at different times, allowing for the collection of fractions containing the peptides of interest.

Further purification steps may be necessary to achieve a high degree of purity. The identity and purity of the isolated peptide are then confirmed using techniques such as mass spectrometry, which provides information about the molecular weight of the peptide. qub.ac.uk

Primary Amino Acid Sequence Determination of this compound

The primary structure, or amino acid sequence, of this compound has been determined to be Gly-Leu-Ile-Ser-Gly-Leu-Leu-Gly-Val-Gly-Lys-Met-Leu-Val-Cys-Gly-Leu-Ser-Gly-Leu-Cys. novoprolabs.com This sequence is composed of 21 amino acid residues.

The determination of the amino acid sequence of peptides like this compound is typically achieved through a combination of techniques. Edman degradation is a classical method for sequentially removing and identifying amino acids from the N-terminus of a peptide. novoprolabs.comuniprot.org This process can be automated to determine the sequence of short peptides.

Modern approaches often involve mass spectrometry-based techniques, such as tandem mass spectrometry (MS/MS). In this method, the peptide is fragmented in the mass spectrometer, and the masses of the resulting fragments are used to deduce the amino acid sequence. Molecular cloning techniques can also be employed to determine the precursor protein's cDNA sequence, from which the mature peptide's amino acid sequence can be derived. qub.ac.uk

Comparative Sequence Analysis with Other Nigrocins and Amphibian AMPs

The amino acid sequence of this compound shares similarities with other members of the nigrocin family and the broader class of amphibian antimicrobial peptides. A key feature of many nigrocin peptides is the presence of a "Rana box," a conserved C-terminal heptapeptide (B1575542) motif with a disulfide bridge. nih.gov This structural feature is also present in this compound.

Below is a comparative table of the amino acid sequences of this compound and other related nigrocin peptides.

Peptide NameAmino Acid SequenceSource Organism
This compound GLISGLLGVGKMLVCGLSGLCOdorrana rotodora novoprolabs.com
Nigrocin-1-OA1 GLLSGVLGVGKKIVCGLSGLCOdorrana andersonii novoprolabs.com
QUB-1973 GLLSGVLGVGKKIVCGLSGLCOdorrana andersonii qub.ac.uk
Nigrocin-1-OA2 GIFGKILGVGKKTLCELSGMCOdorrana andersonii pmfst.hr
Nigrosin-MG3 GLLSGVLGVGKKIVCGLSGLCOdorrana margaretae uniprot.org

Interactive Data Table: The data in this table can be sorted by clicking on the column headers.

The sequence alignment of these peptides reveals conserved regions and also highlights points of variation. For instance, Nigrocin-1-OA1 and QUB-1973 from Odorrana andersonii and Nigrosin-MG3 from Odorrana margaretae share an identical amino acid sequence, suggesting a conserved structure across these species. This compound shows some variations in its sequence compared to these peptides, particularly in the N-terminal region and within the "Rana box" loop. These variations in the amino acid sequence can influence the peptide's antimicrobial activity and spectrum.

Advanced Structural Characterization and Conformational Studies

Spectroscopic Techniques for Secondary and Tertiary Structure Elucidation (e.g., Circular Dichroism, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods are fundamental in determining the three-dimensional structures of peptides like Nigrocins, which often only adopt a defined structure in a specific environment. Studies on Nigrocin 2, a representative member of the family, have utilized Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy to reveal its structural characteristics in different solvent systems that mimic aqueous and membrane-like environments. nih.gov

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of a peptide. For Nigrocin 2, CD analysis demonstrated that the peptide exists in a disordered or random coil conformation when dissolved in an aqueous solution. However, upon introduction into a membrane-mimicking environment, such as a trifluoroethanol (TFE)/water mixture or in the presence of sodium dodecyl sulfate (B86663) (SDS) and dodecylphosphocholine (B1670865) (DPC) micelles, the peptide undergoes a significant conformational change. The resulting CD spectra are characteristic of a predominantly α-helical structure. nih.gov This transition is a hallmark of many AMPs that target cell membranes.

Table 1: Secondary Structure of Nigrocin 2 in Various Solvent Environments Determined by CD Spectroscopy nih.gov

Solvent/EnvironmentPredominant Secondary StructureDescription
Water (H₂O)Random Coil / AperiodicThe peptide is largely unstructured in a purely aqueous solution.
50% Trifluoroethanol (TFE)α-HelixTFE is a membrane-mimicking solvent that induces helical formation.
Sodium Dodecyl Sulfate (SDS) Micellesα-HelixSDS micelles provide an anionic membrane-like surface, promoting a helical structure.
Dodecylphosphocholine (DPC) Micellesα-HelixDPC micelles mimic a zwitterionic membrane environment, also inducing an α-helix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution, atom-level insights into the tertiary structure of a peptide. Homonuclear NMR studies were performed on Nigrocin 2 to determine its solution structure in both a 50% TFE/water solution and in SDS micelles. The analysis confirmed the findings from CD spectroscopy, revealing a well-defined, stable α-helical conformation. Specifically, the structure consists of a distinct amphipathic α-helix that spans residues 3 through 18 of the peptide. nih.gov This amphipathic nature, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix, is critical for its biological function.

Structural Dynamics and Membrane Interaction Models (e.g., Amphipathic α-Helical Formation, β-Sheet Propensity)

The structural dynamics of Nigrocin peptides are central to their mechanism of action. The propensity to form specific secondary structures upon encountering a bacterial membrane dictates how they disrupt the barrier and induce cell death.

Amphipathic α-Helical Formation

The primary structural motif adopted by the Nigrocin family in a membrane environment is the amphipathic α-helix. nih.govmdpi.com The NMR structural data for Nigrocin 2 definitively shows the formation of this structure. nih.gov This conformation is crucial for membrane interaction, allowing the peptide's hydrophobic face to insert into the lipid core of the membrane while the hydrophilic, often positively charged, face interacts with the lipid head groups or the aqueous environment. nih.govnih.gov

β-Sheet Propensity

While some classes of antimicrobial peptides are known to form β-sheet structures that can aggregate to form pores in membranes, the available evidence for the Nigrocin family points overwhelmingly towards an α-helical model. The CD and NMR data for Nigrocin 2 show no significant propensity for β-sheet formation in membrane-mimicking environments. nih.gov

Structural Features and Membrane Interaction

Nigrocin peptides are classified as membrane-active AMPs that function by disrupting membrane integrity. nih.gov The Nigrocin family, including Nigrocin-1 and Nigrocin-2 peptides, is characterized by a "Rana box" motif. mdpi.commdpi.commdpi.com This feature consists of a C-terminal loop structure formed by a disulfide bridge between two cysteine residues. mdpi.commdpi.com This cyclic domain is believed to contribute to the peptide's structural stability. vulcanchem.com

Table 2: Key Structural Features of the Nigrocin Peptide Family

FeatureDescriptionRelevance
Amphipathic α-Helix A helical structure with segregated hydrophobic and hydrophilic faces. The primary active conformation. nih.govAllows for insertion into and disruption of microbial cell membranes.
"Rana Box" Motif A C-terminal cyclic domain stabilized by a disulfide bond between two cysteine residues. mdpi.commdpi.comContributes to the structural stability and function of the peptide.
Cationic Nature A net positive charge due to the presence of basic amino acid residues like lysine (B10760008). bicnirrh.res.inFacilitates initial electrostatic attraction to negatively charged bacterial membranes.
β-Sheet Propensity Low to non-existent based on available data. nih.govIndicates a primary mechanism based on α-helical membrane disruption.

Conformational Changes Induced by Environmental Factors Relevant to Biological Milieu

A defining characteristic of Nigrocin-1-OR3 and related peptides is their ability to change conformation in response to their environment. This structural plasticity is essential for their function, allowing them to remain soluble and inactive in the host's body fluids but to become active upon reaching a microbial target.

The most significant environmental factor inducing a conformational change is the transition from a polar, aqueous environment to the nonpolar, amphipathic environment of a lipid bilayer. As demonstrated by the CD spectroscopy of Nigrocin 2, the peptide is largely unstructured and flexible in water. nih.gov This random coil state likely prevents aggregation and non-specific interactions.

Upon encountering a biological membrane, the peptide transitions into its highly-ordered, α-helical conformation. This environmentally-triggered folding is a critical activation step, converting the peptide into its membrane-disrupting form. This induced fit mechanism ensures that the peptide's lytic activity is localized to the surface of target microbial cells, which is a key feature of an effective host-defense peptide. nih.gov

Molecular and Cellular Mechanisms of Action

Interactions with Microbial Membranes: Pore Formation Mechanisms

The primary mode of action for many antimicrobial peptides, including those in the Nigrocin family, is the permeabilization of microbial cell membranes. This process is largely driven by the electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

While the precise model of pore formation for Nigrocin-1-OR3 has not been definitively elucidated, the actions of related peptides suggest a membranolytic mechanism. Studies on other frog-derived antimicrobial peptides indicate that they can form pores in the lipid bilayer through models such as the toroidal pore or barrel-stave models.

In the barrel-stave model , the peptides insert perpendicularly into the membrane, aligning like staves in a barrel to form a hydrophilic channel. Conversely, in the toroidal pore model , the peptides, along with the lipid monolayers, bend inward to form a continuous pore where the peptide is associated with the head groups of the lipids. This action causes significant disruption to the membrane structure. Given the structural characteristics of many amphibian AMPs, it is plausible that this compound employs one of these mechanisms, or a related "carpet" model where the peptide disrupts the membrane in a detergent-like manner once a threshold concentration is reached on the microbial surface.

Intracellular Target Modulation and Interference with Vital Microbial Processes

Following membrane permeabilization, or in some cases through translocation across the membrane without complete disruption, this compound may interfere with essential intracellular processes. For some antimicrobial peptides, once inside the cell, they can bind to and disrupt the function of crucial molecules such as DNA, RNA, and various proteins. This can lead to the inhibition of DNA replication, protein synthesis, and enzymatic activity, ultimately resulting in cell death. While specific intracellular targets of this compound have not yet been identified, this remains a potential secondary mechanism of its antimicrobial action.

Differential Mechanisms Against Gram-Positive and Gram-Negative Bacteria

This compound has demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa - formerly Bacillus pyocyaneus) bacteria. The structural differences in the cell envelopes of these two bacterial types likely influence the peptide's mechanism of action.

The outer membrane of Gram-negative bacteria, rich in lipopolysaccharide (LPS), presents the initial barrier. Cationic peptides like this compound are thought to initially bind to the negatively charged LPS, disrupting the outer membrane and allowing the peptide to access the inner cytoplasmic membrane, where it can then form pores.

In contrast, Gram-positive bacteria lack an outer membrane but possess a thick peptidoglycan cell wall. While this layer is generally more porous, the teichoic and lipoteichoic acids embedded within it provide negative charges that can attract the cationic this compound. Following interaction with the cell wall, the peptide can then access and disrupt the underlying cytoplasmic membrane.

The minimum inhibitory concentration (MIC) of this compound has been determined to be in the range of 10.2-20.4 µM against these bacteria, indicating potent activity. nih.gov

Mechanisms of Antifungal Activity

This compound has also shown efficacy against the fungus Candida albicans, with a MIC value within the 10.2-20.4 µM range. nih.gov The mechanism of antifungal action for antimicrobial peptides often mirrors their antibacterial mechanisms, primarily involving interaction with and disruption of the fungal cell membrane. The fungal plasma membrane, which contains ergosterol (B1671047) instead of cholesterol, and the presence of a chitin-rich cell wall, are key distinguishing features that can be targeted. It is likely that this compound interacts with the fungal membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

Structure Activity Relationship Sar and Peptide Engineering

Identification of Key Amino Acid Residues and Structural Motifs for Biological Activity

Nigrocin-1-OR3 is an antimicrobial peptide identified from the skin secretions of the Asian odorous frog, Odorrana andersonii. mdpi.comnih.gov A large-scale peptidomic and genomic study of nine Chinese odorous frogs identified a vast library of 728 AMPs, including this compound, highlighting the rich diversity of these defense molecules in amphibians. nih.gov

The primary amino acid sequence of this compound is GLISGLLGVGKMLVCGLSGLC . cpu-bioinfor.org Analysis of this sequence reveals several key features that are fundamental to its antimicrobial activity:

The "Rana Box" Motif: A defining feature of many frog-derived AMPs, including those in the Nigrocin family, is the "Rana box". nih.gov This is a C-terminal cyclic motif formed by a disulfide bond between two cysteine residues. In this compound, this bond forms between Cys15 and Cys21. cpu-bioinfor.org This cyclic structure is crucial for stabilizing the peptide's conformation and is often essential for its biological function. nih.gov

Amphipathicity: Like many AMPs, this compound is predicted to form an amphipathic structure, likely an α-helix, where hydrophobic and hydrophilic amino acid residues are segregated on opposite sides of the molecule. This arrangement is critical for its interaction with and disruption of microbial cell membranes. nih.gov The abundance of hydrophobic residues (e.g., Glycine, Leucine, Isoleucine, Valine) contributes to its ability to insert into the lipid bilayer of bacterial membranes.

Cationic Nature: The presence of a basic amino acid residue, Lysine (B10760008) (K) at position 10, gives the peptide a net positive charge. cpu-bioinfor.org This cationic character facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov

The peptide demonstrates broad-spectrum activity, inhibiting the growth of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. cpu-bioinfor.org The combination of its amphipathic structure and cationic charge allows it to selectively target and permeabilize microbial membranes, leading to cell death. nih.gov

Rational Design and Synthesis of this compound Analogs and Derivatives

While specific studies detailing the rational design of this compound analogs are not extensively documented in the available literature, the principles of peptide engineering provide a clear framework for such endeavors. Rational design aims to create new peptide molecules with enhanced therapeutic properties, such as increased antimicrobial potency, broader spectrum of activity, reduced toxicity to host cells (e.g., hemolytic activity), and improved stability. nih.gov

The synthesis of AMP analogs is typically achieved using solid-phase peptide synthesis (SPPS), a method that allows for the precise, residue-by-residue construction of a desired peptide sequence. tandfonline.com This technique enables the straightforward incorporation of non-standard amino acids, truncations, and other chemical modifications.

Key strategies in the rational design of AMP analogs include:

Point Mutations: Substituting specific amino acids to enhance desired characteristics. For example, replacing a neutral residue with a cationic one (like lysine or arginine) can increase the peptide's net positive charge.

Truncation: Synthesizing shorter versions of the peptide to identify the minimal sequence required for activity, which can reduce manufacturing costs and potentially toxicity. nih.gov

These design principles are applied to optimize the peptide's therapeutic index—the ratio between its toxicity to host cells and its antimicrobial efficacy.

Impact of Amino Acid Substitutions, Truncations, and Modifications on Antimicrobial Efficacy

The biological activity of an antimicrobial peptide is highly sensitive to changes in its amino acid sequence. Substitutions, truncations, and other modifications can have a profound impact on antimicrobial efficacy.

Amino Acid Substitutions: The effect of single amino acid substitutions is well-demonstrated by comparing this compound with its close relative, Nigrocin-1-OR2, identified in the same study. nih.govcpu-bioinfor.org

This compound: GLISGL LGVGKMLVCGLSGLC

Nigrocin-1-OR2: GLISGI LGVGKMLVCGLSGLC

These peptides differ by only a single amino acid at position 6 (Leucine in OR3 vs. Isoleucine in OR2). While both are hydrophobic isomers, such a subtle change can alter the peptide's interaction with the microbial membrane, potentially affecting its potency against different strains. The study that discovered these peptides reported distinct Minimum Inhibitory Concentration (MIC) values for related analogs against various microbes, underscoring the sensitivity of the peptide's function to minor sequence changes. nih.gov

The following interactive table provides example MIC data for Nigrocin-1-OR2, a close analog of this compound, illustrating how antimicrobial efficacy is quantified.

PeptideOrganismStrainMIC (µg/mL)
Nigrocin-1-OR2Escherichia coliATCC 259228.6
Nigrocin-1-OR2Pseudomonas aeruginosaCMCCB 1010417.2
Nigrocin-1-OR2Staphylococcus aureusATCC 259238.6
Nigrocin-1-OR2Candida albicansATCC 20028.6
Data derived from a study on related Nigrocin peptides. cpu-bioinfor.org

Truncations and Modifications: Studies on other Nigrocin peptides have explored the role of the C-terminal Rana box. Modifications or deletions of this cyclic structure have been shown to be critical to the peptide's function. nih.gov For instance, removing the Rana box or altering its structure often leads to a significant loss of antimicrobial activity, confirming its importance. C-terminal amidation is another common modification that can enhance peptide stability and activity by increasing its net positive charge and resistance to host proteases. tandfonline.com

Modulation of Hydrophobicity, Charge, and Flexibility for Optimized Activity

The therapeutic potential of this compound and its derivatives can be fine-tuned by modulating its core physicochemical properties: hydrophobicity, charge, and flexibility.

Net Positive Charge: The cationic nature of AMPs is fundamental to their initial attraction to and binding with negatively charged microbial surfaces. Increasing the net positive charge, for example by substituting neutral or acidic amino acids with basic ones (Lysine, Arginine), can strengthen this interaction and enhance antimicrobial potency. nih.gov However, similar to hydrophobicity, an excessively high charge does not always correlate with better activity and can sometimes increase toxicity.

Flexibility and Structure: The ability of this compound to adopt an amphipathic α-helical conformation upon contacting a membrane is crucial. Peptide flexibility allows it to transition from an unstructured state in an aqueous solution to a structured, active state within the membrane environment. Introducing helix-promoting residues (like Alanine) or helix-disrupting residues (like Proline or Glycine) can modulate this flexibility and, consequently, its mechanism of membrane disruption.

By systematically adjusting these parameters, peptide engineers can rationally design this compound analogs with optimized activity against specific pathogens, including multi-drug resistant strains, while minimizing harm to the host.

Pre Clinical Biological Activity and Efficacy Assessments Non Human Models

In Vitro Antimicrobial Spectrum Analysis Against Diverse Microbial Pathogens

The antimicrobial spectrum of a compound refers to the range of microorganisms it can inhibit or kill. bicnirrh.res.in Peptides in the nigrocin family, isolated from various Odorrana species, have demonstrated broad-spectrum antimicrobial activity. researchgate.netnih.gov Studies on related nigrocin peptides confirm activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a similar wide-ranging efficacy for Nigrocin-1-OR3. researchgate.net

The minimal inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. researchgate.netcore.ac.uk The minimal bactericidal concentration (MBC) or minimal fungicidal concentration (MFC) is the lowest concentration that results in microbial death, typically defined as a 99.9% reduction in the initial inoculum. researchgate.net

While specific MIC/MBC data for this compound is not extensively detailed in publicly available literature, studies on closely related peptides from the same source organism, Odorrana schmackeri, provide valuable insights. For instance, a brevinin-1 (B586460) peptide from this frog, named brevinin-1OS (B1OS), and its synthetically modified analogues (B1OS-L and B1OS-D-L) were tested against a panel of microbes. The parent peptide showed moderate activity, but the modified versions exhibited significantly enhanced potency. This suggests that the core peptide structures from this frog are promising templates for developing powerful antimicrobial agents.

The table below summarizes the MIC and MBC values for these related peptides from Odorrana schmackeri.

Table 1: MIC and MBC of Brevinin Peptides from Odorrana schmackeri

Microorganism Peptide MIC (µM) MBC (µM)
Staphylococcus aureus (ATCC 25923) B1OS 32 >64
B1OS-L 2 4
B1OS-D-L 2 4
Methicillin-resistant S. aureus (MRSA) B1OS 64 >64
B1OS-L 4 8
B1OS-D-L 4 8
Enterococcus faecalis (ATCC 29212) B1OS 64 >64
B1OS-L 8 16
B1OS-D-L 8 16
Escherichia coli (ATCC 25922) B1OS >64 >64
B1OS-L 32 >64
B1OS-D-L 32 >64
Pseudomonas aeruginosa (ATCC 27853) B1OS >64 >64
B1OS-L 64 >64
B1OS-D-L 64 >64
Candida albicans (ATCC 10231) B1OS 32 64
B1OS-L 16 32
B1OS-D-L 16 32

Data derived from a study on related peptides from the same frog species. mdpi.com

Time-kill kinetic assays are used to assess the rate at which an antimicrobial agent kills a microbial population over time. nih.govactascientific.comnih.gov This analysis helps determine whether a compound is bactericidal (causes cell death) or bacteriostatic (inhibits growth). novoprolabs.com Frog skin AMPs typically exhibit rapid, concentration-dependent killing by quickly disrupting the cell membrane. imrpress.com

A crucial aspect of developing new antimicrobials is their efficacy against drug-resistant pathogens. Methicillin-resistant Staphylococcus aureus (MRSA) is a major public health concern due to its resistance to multiple beta-lactam antibiotics. wikipedia.orgnih.govmayoclinic.org

Peptides from the skin of Odorrana schmackeri have shown significant promise in this area. Studies on synthetic analogues of brevinin-1OS demonstrated potent activity against MRSA, with MIC values as low as 4 µM. mdpi.com Furthermore, these peptides were effective at both inhibiting the formation of MRSA biofilms and eradicating pre-formed, mature biofilms. mdpi.com Another study on a modified nigrocin peptide, nigrocin-HLM, also found it had high activity against several antibiotic-resistant MRSA strains, as shown by markedly reduced MIC and MBC values. researchgate.net This body of evidence strongly suggests that this compound and its parent family have therapeutic potential against challenging, antibiotic-resistant bacteria. imrpress.com

Membrane Permeabilization Assays in Microbial Cells

The primary mode of action for the majority of amphibian-derived AMPs, including nigrocins, is the disruption of the microbial cell membrane. nih.govimrpress.com These cationic and amphipathic peptides are electrostatically attracted to the negatively charged components of bacterial membranes. Upon binding, they insert into the lipid bilayer, leading to the formation of pores or other structural damage. nih.gov This disruption compromises the membrane's integrity, causing leakage of essential intracellular contents like ions and ATP, and ultimately leads to rapid cell death. nih.govnih.gov

Various assays are used to confirm this mechanism:

Fluorescence Dye-Based Assays: Dyes such as SYTOX Green or propidium (B1200493) iodide, which cannot penetrate intact cell membranes, are commonly used. frontiersin.orgliverpool.ac.uk When an AMP like this compound permeabilizes the membrane, these dyes can enter the cell, bind to nucleic acids, and emit a strong fluorescent signal, providing a direct measure of membrane damage. researchgate.net

Vesicle Leakage Assays: The peptide's ability to induce leakage from synthetic lipid vesicles (liposomes) loaded with a fluorescent marker can also be measured. nih.gov This helps to characterize the peptide-lipid interaction directly.

Structural studies of Nigrocin-2, a closely related peptide, reveal it forms an amphipathic alpha-helix, a structure well-suited for disrupting membrane integrity. mdpi.com Given the structural and functional similarities within the nigrocin family, this compound is presumed to operate through a similar membrane-permeabilizing mechanism.

In Vivo Studies in Non-Human Organisms (e.g., Mammalian/Insect Infection Models)

While in vitro assays provide crucial baseline data, in vivo studies in living organisms are necessary to evaluate a compound's efficacy in a more complex biological system.

Specific in vivo infection model data for this compound have not been published. However, research on a modified peptide from Odorrana schmackeri, B1OS-D-L, has demonstrated its therapeutic potential in a non-human model. The peptide was tested in a Galleria mellonella (wax worm) model infected with a lethal dose of MRSA. The results showed that the peptide significantly improved the survival rate of the infected wax worms, indicating effective antibacterial activity in a live host. mdpi.com Another study on a modified nigrocin peptide also confirmed its prominent inhibition against MRSA infection in an in vivo model. researchgate.net These findings support the potential for peptides from this family, including this compound, to be effective in treating infections in more complex organisms.

Computational Biology and Bioinformatics in Nigrocin 1 Or3 Research

De Novo Peptide Design and Predictive Modeling for Novel Analogs

De novo design involves creating entirely new peptide sequences with desired properties, rather than modifying existing ones. For AMPs like Nigrocin-1-OR3, the goal is often to enhance antimicrobial potency while minimizing toxicity to host cells. Computational methods, including deep generative models and generative adversarial networks (GANs), can learn the complex patterns hidden in databases of known AMPs to generate novel sequences. researchgate.netnih.govmit.eduresearchgate.net These models can be trained to optimize for specific characteristics such as charge, hydrophobicity, and structural motifs known to be important for antimicrobial function. researchgate.net

Predictive modeling is then used to screen these newly designed sequences. For instance, Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of a peptide based on its physicochemical properties and structural descriptors. numberanalytics.comqima-lifesciences.combmc-rm.org This allows researchers to prioritize a small number of promising candidates for chemical synthesis and experimental validation. qima-lifesciences.com

A key strategy in designing analogs of nigrocin peptides involves modifications of the "Rana box," a highly conserved heptapeptide (B1575542) motif at the C-terminus that forms a disulfide-bridged loop. frontiersin.orgnih.govnih.gov Studies on related nigrocin peptides, such as Nigrocin-HL and Nigrocin-PN, have demonstrated how computational predictions can guide the design of more effective analogs. For example, replacing the entire Rana box of Nigrocin-HL with a single amidated phenylalanine residue resulted in a new peptide, Nigrocin-HLM, with dramatically increased potency against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.gov Similarly, analogs of Nigrocin-PN were designed to probe the function of the Rana box, revealing its crucial role in reducing toxicity while maintaining antimicrobial activity. researchgate.net

Table 1: Comparison of Antimicrobial Activity (MIC, µM) of Natural Nigrocin Peptides and Their Computationally-Informed Analogs

Peptide/Analog S. aureus E. coli C. albicans P. aeruginosa MRSA Rationale for Design Source
Nigrocin-HL 64 128 128 >256 >256 Natural Peptide frontiersin.orgnih.gov
Nigrocin-HLM 4 8 8 32 4 "Rana Box" replacement with Phenylalanine to enhance potency. frontiersin.orgnih.gov
Nigrocin-PN 16 32 32 64 32 Natural Peptide researchgate.net
Nigrocin-M1 16 >256 64 >256 64 Leucine substitution to probe disulfide bridge importance. researchgate.net
Nigrocin-M2 >512 >512 >512 >512 >512 "Rana Box" deletion to determine its functional necessity. researchgate.net

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower values indicate higher potency.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a ligand, such as this compound, binds to a receptor, which is typically a protein or a membrane surface. openaccessjournals.comresearchgate.net This method simulates the preferred orientation of the peptide in the target's binding site and calculates a "scoring function" to estimate the binding affinity. researchgate.net For AMPs, the primary target is the bacterial cell membrane. Docking simulations can help visualize how the peptide initially associates with the lipid bilayer, a critical first step in its mechanism of action. asm.orgnih.gov

Following docking, molecular dynamics (MD) simulations provide a more detailed and dynamic view of the peptide-target interaction over time. asm.orgnih.gov MD simulations apply the laws of physics to calculate the motion of every atom in the system, offering insights into the conformational changes that both the peptide and the target undergo during binding. nih.govmdpi.com For this compound, MD simulations can model its insertion into a bacterial membrane mimic, the formation of pores or channels, and the resulting disruption of membrane integrity, which is believed to be the primary mechanism of cell death for many AMPs. asm.orgbiorxiv.org These simulations can reveal key residues involved in the interaction and help explain the structural basis for the peptide's activity and selectivity. nih.govnih.gov The process generally involves generating a 3D structure of the peptide, often using predictive tools like AlphaFold2, and then placing it in a simulated environment with a model of a bacterial membrane. oup.com

Chemoinformatic and Bioinformatic Approaches for Activity Prediction

Chemoinformatics and bioinformatics provide a suite of tools to predict the biological activity and physicochemical properties of peptides like this compound directly from their amino acid sequences. numberanalytics.comnih.gov These approaches use databases of known AMPs to identify patterns and build predictive models. qima-lifesciences.com

Key properties that can be predicted include:

Physicochemical Properties: Parameters such as molecular weight, net charge, isoelectric point (pI), and hydrophobicity are easily calculated. These are crucial determinants of an AMP's function; for example, a positive net charge is essential for the initial electrostatic attraction to negatively charged bacterial membranes. imrpress.com

Structural Propensities: Algorithms can predict the secondary structure of the peptide (e.g., α-helix, β-sheet), which is often critical for its function. mdpi.com Nigrocin peptides, for instance, typically form an amphipathic α-helix in membrane-like environments, allowing them to disrupt the lipid bilayer. mdpi.comnih.gov

Activity and Stability: Instability indices can be calculated to predict the peptide's stability in a test tube. mdpi.com More complex models, leveraging machine learning, can predict the likelihood that a given sequence will have antimicrobial properties. bmc-rm.orgnih.gov

A study analyzing AMPs from three frog species, including several nigrocin families, highlights the use of these predictive tools. mdpi.com The analysis calculated and compared properties like pI, hydrophobicity, and instability indices across different peptide families, providing a bioinformatic basis for understanding their functional diversity. mdpi.com

Table 2: Predicted Physicochemical Properties of Mature Peptides from Pelophylax nigromaculatus AMP Families

AMP Family Number of Peptides Molecular Mass (Da) Range pI Range Hydrophobicity (%) Stability Source
Nigrocin-2N 10 2153.5 - 2404.8 8.55 - 9.77 42.9 - 52.4 Stable mdpi.com
Nigrocin-3N 2 2404.7 - 2432.8 4.00 47.8 - 52.2 Stable mdpi.com
Nigrocin-4N 1 2505.8 5.26 32.0 Stable mdpi.com
Nigrocin-5N 1 1495.8 8.94 28.6 Unstable mdpi.com
Nigrocin-6N 1 2244.6 9.77 38.1 Unstable mdpi.com
Ranatuerin-2N 11 2862.4 - 3173.7 8.55 - 10.06 34.5 - 47.2 Stable mdpi.com

Data derived from a bioinformatic analysis of AMPs identified in Pelophylax nigromaculatus. mdpi.com

Phylogenetic and Evolutionary Analysis of this compound within the AMP Family

Phylogenetic analysis helps to understand the evolutionary relationships between this compound and other AMPs. mdpi.com AMPs are known to evolve rapidly, leading to a vast diversity of peptides even among closely related species. imrpress.com This rapid diversification is thought to be an evolutionary response to the constant pressure from evolving pathogens.

This compound belongs to the nigrocin family of peptides, which are part of the larger group of ranid (true frog) AMPs. nih.govmdpi.com Structural and sequence comparisons show that different AMP families can share common origins. For example, primary structural analysis revealed that Nigrocin 1 has high sequence homology with Brevinin 2. nih.gov These relationships are often visualized using phylogenetic trees constructed from the peptides' gene sequences. mdpi.com

Studies have analyzed the nucleotide diversity (π) of various AMP families, including nigrocins, to quantify their genetic variation. mdpi.com High levels of nucleotide diversity in the regions of the gene that code for the mature peptide suggest that these molecules are under positive or "diversifying" selection, which favors the emergence of new peptide variants. imrpress.com This evolutionary analysis provides context for the diversity seen in the nigrocin family and helps explain the existence of multiple paralogs (genes arising from duplication within a species) and orthologs (genes in different species that evolved from a common ancestral gene). nih.gov

Table 3: Nucleotide Diversity (π) of Selected Antimicrobial Peptide Families

Species AMP Family Nucleotide Diversity (π) ± SD Source
Rana amurensis Brevinin-1AM 0.039 ± 0.008 mdpi.com
Rana amurensis Temporin-AM 0.104 ± 0.023 mdpi.com
Pelophylax nigromaculatus Nigrocin-2N 0.033 ± 0.004 mdpi.com
Pelophylax nigromaculatus Nigrocin-7N 0.121 ± 0.029 mdpi.com
Pelophylax nigromaculatus Esculentin-2 0.091 ± 0.021 mdpi.com

Nucleotide diversity (π) is a measure of the degree of polymorphism within a population or species.

Concluding Perspectives and Future Research Trajectories

Current Understanding and Research Gaps in Nigrocin-1-OR3 Biology

Our current knowledge of this compound is primarily based on its initial discovery and characterization, alongside broader studies of the Nigrocin peptide family. It is known to be a cationic peptide with broad-spectrum activity against various microbes. nih.gov A key structural feature of many Nigrocin peptides is the "Rana box," a disulfide-bridged cyclic domain at the C-terminus which is considered crucial for its biological function and structural stability. mdpi.commdpi.com The proposed mechanism of action for this class of peptides involves the disruption of microbial cell membranes. nih.gov

However, significant research gaps exist specifically for this compound. While its general antimicrobial activity is documented, a detailed understanding of its full spectrum of activity against a wide array of clinically relevant, drug-resistant pathogens is lacking. The precise molecular interactions with microbial membranes and potential intracellular targets remain to be elucidated for this specific peptide. Furthermore, there is a dearth of information on its immunomodulatory properties, which are increasingly recognized as an important function of antimicrobial peptides. mdpi.com Studies on other peptides from Odorrana species have revealed additional activities like promoting wound healing, but it is unknown if this compound shares these capabilities. portlandpress.comresearchgate.net

A major gap is the lack of specific structure-activity relationship (SAR) studies for this compound. vulcanchem.com While research on other Nigrocins has shown that modifications to the Rana box can significantly impact activity and toxicity, these findings have not been specifically validated for this compound. mdpi.comfrontiersin.org Understanding which amino acid residues are critical for its antimicrobial potency and which contribute to potential toxicity is essential for its future development.

Potential for Advanced Peptide Engineering and Design

The development of antimicrobial peptides as therapeutic agents is often hampered by issues such as stability in biological fluids and potential toxicity to mammalian cells. imrpress.com Advanced peptide engineering offers a promising avenue to overcome these limitations. Based on research into related Nigrocin peptides, several engineering strategies could be applied to this compound.

One key area for engineering is the modification of the Rana box. Studies on Nigrocin-HL have shown that replacing this structure with an amidated phenylalanine can enhance its potency against resistant bacteria like MRSA and P. aeruginosa. frontiersin.org Similar modifications to this compound could broaden its antimicrobial spectrum and improve its efficacy. Another approach involves enhancing the peptide's cationicity. In a study on Nigrosin-6VL, also from Odorrana andersonii, increasing the number of positive charges improved its therapeutic index, particularly against Gram-negative bacteria. mdpi.comresearchgate.net

Furthermore, structure-guided design, as demonstrated with Andersonin-D1 from the same frog species, can be used to optimize the balance between hydrophobicity and net charge to create synthetic peptides with selective targeting of pathogenic bacteria while minimizing effects on host cells and beneficial microbes. researchgate.neteurekalert.org Such computational and synthetic approaches could be instrumental in designing this compound analogs with improved therapeutic profiles.

Integration with Emerging Antimicrobial Strategies

The increasing prevalence of antibiotic resistance necessitates innovative treatment strategies, including the use of combination therapies. frontiersin.org The integration of antimicrobial peptides like this compound with conventional antibiotics is a promising approach to enhance antimicrobial efficacy and combat resistance.

Studies on other Nigrocin peptides have demonstrated synergistic effects when combined with traditional antibiotics. For instance, Nigrocin-PN was shown to act synergistically with antibiotics like ampicillin, and this combination could delay the development of resistance in Staphylococcus aureus. researchgate.netx-mol.net Similarly, an engineered analog of Nigrosin-6VL from Odorrana andersonii showed synergistic activity with cefepime (B1668827) and gentamicin (B1671437) against P. aeruginosa biofilms. researchgate.net

These findings strongly suggest that this compound could also be a valuable component in combination therapies. Future research should investigate the synergistic potential of this compound with a range of antibiotics against multi-drug resistant pathogens. Such combinations could potentially lower the required doses of both the peptide and the antibiotic, thereby reducing the risk of toxicity and slowing the emergence of resistance.

Future Directions in Fundamental and Applied Research

To fully harness the potential of this compound, future research must address the existing knowledge gaps and explore its therapeutic applications more thoroughly.

Fundamental Research Directions:

Detailed Mechanism of Action Studies: Elucidate the precise molecular interactions of this compound with the membranes of various pathogens to understand its mode of killing.

Comprehensive Structure-Activity Relationship (SAR) Studies: Systematically modify the amino acid sequence of this compound to identify key residues and structural motifs responsible for its antimicrobial activity and potential toxicity. vulcanchem.com This will provide a blueprint for rational peptide design.

Investigation of Immunomodulatory and Other Biological Activities: Explore whether this compound possesses additional functions, such as modulating the host immune response or promoting tissue repair, which have been observed in other frog-derived peptides. portlandpress.comresearchgate.net

Applied Research Directions:

Development of Engineered Analogs: Utilize peptide engineering techniques to create synthetic analogs of this compound with enhanced stability, increased potency against resistant strains, and reduced toxicity. mdpi.comvulcanchem.com

In Vivo Efficacy and Toxicity Studies: Conduct preclinical studies in appropriate animal models to evaluate the therapeutic efficacy and safety profile of this compound and its optimized analogs. vulcanchem.com

Formulation and Delivery Systems: Investigate novel formulation and drug delivery strategies to improve the bioavailability and targeted delivery of this compound for clinical applications.

The journey from a naturally occurring peptide to a clinical therapeutic is challenging, but the unique properties of this compound, combined with modern research and engineering approaches, make it a compelling candidate for future anti-infective drug development.

Q & A

Q. What are the foundational methodologies for identifying and characterizing Nigrocin-1-OR3 in organic systems?

To confirm the identity of this compound, researchers should employ spectroscopic techniques (e.g., NMR, IR, MS) and chromatographic methods (e.g., TLC, HPLC) for structural elucidation. Cross-referencing with existing literature on similar compounds is critical to validate purity and functional groups. Experimental protocols must detail solvent systems, instrumentation parameters, and calibration standards to ensure reproducibility .

Q. How can researchers design experiments to optimize the synthesis of this compound?

Utilize factorial design or response surface methodology (RSM) to assess variables such as reaction temperature, catalyst loading, and solvent polarity. Track reaction progress via kinetic studies (e.g., time-point sampling) and characterize intermediates. Document side products and yields systematically, referencing analogous synthetic pathways for guidance .

Q. What criteria should guide the selection of analytical techniques for assessing this compound’s stability?

Stability studies should align with the compound’s physicochemical properties. For example, use accelerated degradation studies under varied pH, temperature, and light conditions. Pair HPLC with mass spectrometry to identify degradation products. Validate methods per ICH guidelines, including specificity, accuracy, and robustness testing .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s reported bioactivity across different experimental models?

Address discrepancies by standardizing assay conditions (e.g., cell lines, exposure duration) and controlling for confounding variables (e.g., solvent toxicity). Perform dose-response curves and compare results with structurally related compounds. Use meta-analysis frameworks to synthesize data from disparate studies, highlighting methodological differences that may explain variability .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

Employ computational modeling (e.g., molecular docking, QSAR) to predict interactions between derivatives and target proteins. Validate predictions with in vitro binding assays (e.g., SPR, ITC) and correlate with functional outcomes (e.g., enzymatic inhibition). Prioritize derivatives with >70% homology to this compound’s core structure for synthesis and testing .

Q. How should researchers design studies to investigate this compound’s role in multi-component biological systems?

Apply systems biology approaches, such as network pharmacology or metabolomics, to map interactions between this compound and cellular pathways. Use CRISPR-Cas9 knockout models to identify critical targets. Integrate transcriptomic and proteomic datasets to distinguish direct effects from secondary responses .

Methodological Guidance

What frameworks ensure rigor in formulating research questions about this compound?

Adapt the PICOT framework (Population/Compound, Intervention/Method, Comparison/Control, Outcome, Time) to structure hypotheses. For example:

  • P : this compound in in vitro kinase assays.
  • I : Inhibition at 10 µM concentration.
  • C : Positive controls (e.g., staurosporine).
  • O : IC50 determination.
  • T : 24-hour incubation. This ensures specificity and alignment with experimental goals .

Q. How can conflicting spectral data for this compound be reconciled?

Replicate analyses using identical instrumentation and settings as original studies. Cross-validate with independent labs and share raw data (e.g., NMR FID files). Publish detailed experimental logs, including solvent purity, sample preparation, and calibration curves. Use collaborative platforms for peer review of spectral interpretations .

Validation and Reproducibility

Q. What steps are critical for ensuring reproducibility in this compound studies?

  • Documentation : Publish full synthetic protocols, including batch-specific yields and impurity profiles.
  • Data Transparency : Share raw datasets (e.g., chromatograms, spectral peaks) in supplemental materials.
  • Reagent Sourcing : Specify suppliers and lot numbers for critical reagents (e.g., enzymes, solvents).
  • Negative Controls : Include in every experimental run to rule out artifacts .

Q. How should researchers validate this compound’s novel applications in interdisciplinary studies?

Collaborate with domain experts to design orthogonal assays (e.g., combining biochemical and cell-based readouts). Use blinded analysis to reduce bias and apply statistical corrections (e.g., Bonferroni) for multiple comparisons. Pre-register hypotheses and methods on platforms like Open Science Framework to enhance credibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.